molecular formula C24H22BrNO5 B4052771 {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

Cat. No.: B4052771
M. Wt: 484.3 g/mol
InChI Key: SMWXHOWVDWZHDT-UHFFFAOYSA-N
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Description

The compound {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is a complex organic molecule featuring a brominated phenyl group, a prop-2-yn-1-yloxy substituent, and an octahydroacridinyl core

Scientific Research Applications

{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid: has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction at different functional groups.

    Cyclization Reactions: The prop-2-yn-1-yloxy group can participate in cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Mechanism of Action

The mechanism of action of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid involves its interaction with specific molecular targets. The brominated phenyl group and the prop-2-yn-1-yloxy substituent can participate in covalent modification of biological targets, potentially affecting enzyme activity or receptor binding . The octahydroacridinyl core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid lies in its combination of functional groups and the octahydroacridinyl core, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[9-(3-bromo-4-prop-2-ynoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO5/c1-2-11-31-20-10-9-14(12-15(20)25)22-23-16(5-3-7-18(23)27)26(13-21(29)30)17-6-4-8-19(28)24(17)22/h1,9-10,12,22H,3-8,11,13H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWXHOWVDWZHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 2
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 3
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 4
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 5
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 6
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

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